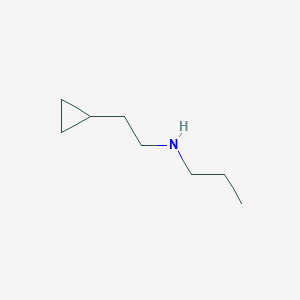![molecular formula C9H15NO3 B15273731 (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C9H15NO3 It is characterized by a furan ring substituted with a methanol group and a (2-methoxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan-2-carbaldehyde with (2-methoxyethyl)amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-{[(2-Hydroxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Methylamino)ethyl]methyl}furan-2-yl)methanol
Uniqueness
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is unique due to the presence of the (2-methoxyethyl)amino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[5-[(2-methoxyethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO3/c1-12-5-4-10-6-8-2-3-9(7-11)13-8/h2-3,10-11H,4-7H2,1H3 |
InChI Key |
MXUKAAVZCOVLKC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


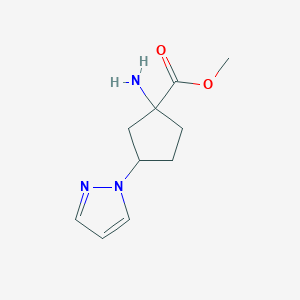
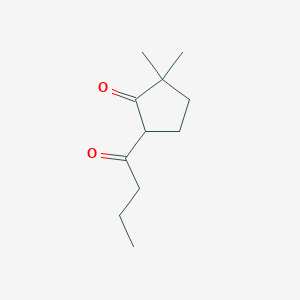
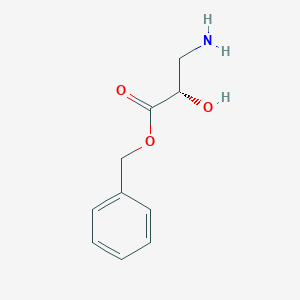
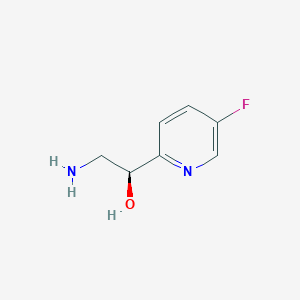
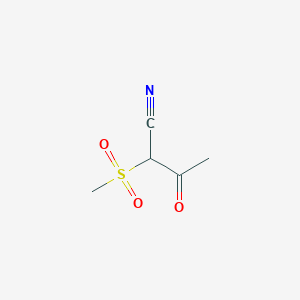
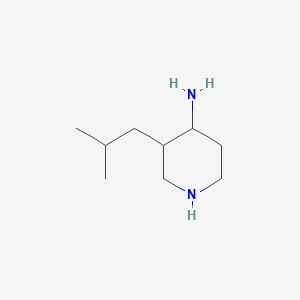
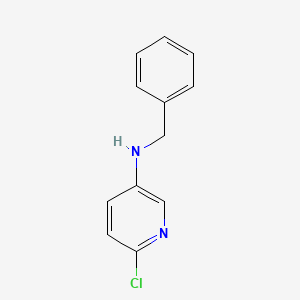
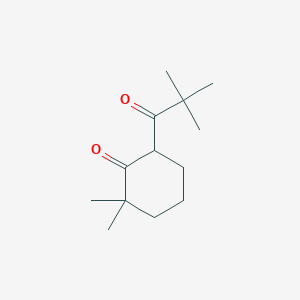
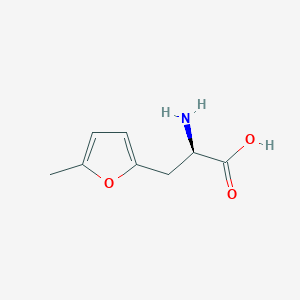
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
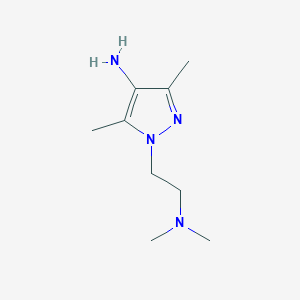
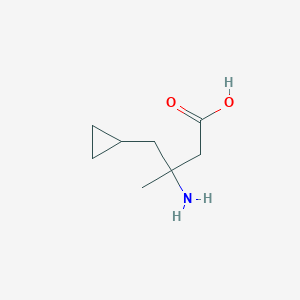
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
